molecular formula C19H17NO4S B4849902 5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B4849902
M. Wt: 355.4 g/mol
InChI Key: FKRZYCILIOVGEX-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione, also known as thioflavin T (ThT), is a small molecule dye that is widely used in scientific research. ThT is a fluorescent probe that has a high affinity for amyloid fibrils, which are protein aggregates that are associated with a number of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ThT has been used in a variety of applications to study the formation, structure, and function of amyloid fibrils.

Mechanism of Action

ThT binds to the beta-sheet structure of amyloid fibrils through hydrophobic and hydrogen bonding interactions. The binding of ThT to amyloid fibrils results in a significant increase in fluorescence intensity, which can be measured using a variety of spectroscopic techniques.
Biochemical and physiological effects:
ThT has been shown to have minimal effects on cellular viability and metabolism at low concentrations. However, at high concentrations, ThT can induce toxicity and cell death. ThT has also been shown to interact with other proteins and enzymes, which can affect their function and activity.

Advantages and Limitations for Lab Experiments

ThT is a widely used and well-established probe for the study of amyloid fibrils. It is relatively inexpensive and easy to use, and can be measured using a variety of spectroscopic techniques. However, ThT has limitations in that it only binds to beta-sheet structures and may not detect all types of amyloid fibrils. Additionally, ThT can interfere with the function of some proteins and enzymes, which can affect experimental results.

Future Directions

1. Development of new probes with higher affinity and specificity for amyloid fibrils.
2. Study of the effects of ThT on cellular metabolism and viability.
3. Development of new imaging techniques for the visualization of amyloid fibrils in vivo.
4. Investigation of the role of amyloid fibrils in disease pathogenesis and progression.
5. Development of new therapeutic strategies for the treatment of amyloid-related diseases.

Scientific Research Applications

ThT has been widely used in scientific research to study the formation and structure of amyloid fibrils. It has been used to monitor the kinetics of amyloid fibril formation, to determine the binding affinity of small molecules to amyloid fibrils, and to study the effects of mutations on amyloid fibril formation. ThT has also been used in imaging studies to visualize amyloid fibrils in vivo.

properties

IUPAC Name

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-12-3-5-13(6-4-12)11-20-18(22)17(25-19(20)23)10-14-7-8-16(24-2)15(21)9-14/h3-10,21H,11H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRZYCILIOVGEX-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)OC)O)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)O)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-(3-hydroxy-4-methoxybenzylidene)-3-(4-methylbenzyl)-1,3-thiazolidine-2,4-dione

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